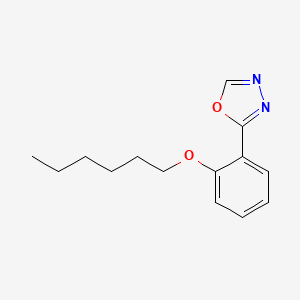

Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether

Description

Significance of 1,3,4-Oxadiazole (B1194373) Derivatives in Contemporary Organic Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in the development of new chemical entities due to its versatile chemical properties and broad spectrum of biological activities. rroij.comjchemrev.comnih.gov Derivatives of 1,3,4-oxadiazole are known to be bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic profiles. nih.govresearchgate.net

In the realm of medicinal chemistry, 1,3,4-oxadiazole derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. researchgate.netjchemrev.comijper.org Their utility also extends to materials science, where they are investigated for their thermal and electronic properties, finding applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. rsc.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic synthesis, often involving the cyclization of acylhydrazides. nih.gov

Role of Phenyl Ether Moieties in Advanced Molecular Design

Phenyl ethers, characterized by an oxygen atom connecting a phenyl group to another organic substituent, are integral components in the design of advanced molecules. wikipedia.org The phenyl ether linkage imparts a degree of conformational flexibility while maintaining structural rigidity, a desirable trait in the design of molecules intended to interact with biological targets. nih.gov

This moiety can influence key physicochemical properties such as solubility, lipophilicity, and metabolic stability. wikipedia.org The presence of a phenyl ether can enhance a molecule's ability to cross biological membranes, a critical factor in drug design. Furthermore, the aromatic ring of the phenyl ether can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition processes.

Structural Context and Rationale for Research Focus on Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether

Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether, with the CAS number 401819-90-7, integrates the 1,3,4-oxadiazole and phenyl ether functionalities. sigmaaldrich.com The rationale for focusing research on this specific molecule stems from the potential for synergistic or novel properties arising from this combination. The hexyl group, a six-carbon alkyl chain, introduces a significant lipophilic character to the molecule.

The structural arrangement suggests several avenues for investigation. The 1,3,4-oxadiazole ring can act as a central scaffold, with the substituted phenyl ether influencing its electronic properties and spatial orientation. The hexyl chain can modulate the molecule's interaction with nonpolar environments, potentially influencing its solubility and transport properties. The interplay between the electron-withdrawing nature of the oxadiazole ring and the electron-donating potential of the ether oxygen can lead to interesting electronic and photophysical properties.

Interactive Table: Physicochemical Properties of Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether | C14H18N2O2 | 246.31 | 4.1 (Predicted) |

| Diphenyl ether | C12H10O | 170.21 | 4.2 |

| Hexyl phenyl ether | C12H18O | 178.27 | 4.6 |

Scope of Academic Inquiry for Complex Heterocyclic Ethers

The study of complex heterocyclic ethers like Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether falls within the broader trends of heterocyclic chemistry, which is a rapidly evolving field in both academic and industrial research. researchtrends.netmdpi.comopenaccessgovernment.org The exploration of such molecules encompasses several key areas of academic inquiry.

A primary focus is the development of novel synthetic methodologies that allow for the efficient and selective construction of these complex structures. rsc.org This includes the exploration of new catalysts and reaction conditions to improve yields and reduce environmental impact.

Furthermore, the potential applications of these compounds are a major driver of research. In medicinal chemistry, this involves screening for biological activity and identifying potential therapeutic targets. nih.gov In materials science, the focus is on characterizing their thermal, optical, and electronic properties for potential use in advanced materials.

Interactive Table: Spectroscopic Data for a Representative 2,5-disubstituted 1,3,4-oxadiazole

| Technique | Spectral Data |

| IR (cm⁻¹) | 3109 (Ar-H), 2933 (C-H), 1607 (C=N), 1517 (Ar C=C), 1233 (C-O-C) |

| ¹H-NMR (δ, ppm) | 8.36 (d, 2H), 8.23 (d, 2H), 2.98 (t, 2H), 1.85 (m, 2H), 1.46 (m, 2H), 1.00 (t, 3H) |

| ¹³C-NMR (δ, ppm) | 168.1, 163.0, 149.4, 129.6, 127.6, 124.0, 28.5, 25.2, 22.1, 13.5 |

Note: The data presented is for a representative 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (B2650566) and is intended to be illustrative of the types of spectroscopic signals expected for Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether. mdpi.com

Structure

3D Structure

Properties

CAS No. |

401819-90-7 |

|---|---|

Molecular Formula |

C14H18N2O2 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

2-(2-hexoxyphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H18N2O2/c1-2-3-4-7-10-17-13-9-6-5-8-12(13)14-16-15-11-18-14/h5-6,8-9,11H,2-4,7,10H2,1H3 |

InChI Key |

LNJJWHZDRMRJDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C2=NN=CO2 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations in Synthesis and Transformation

Detailed Mechanistic Pathways of 1,3,4-Oxadiazole (B1194373) Ring Formation

The 1,3,4-oxadiazole ring is a stable, electron-deficient aromatic system. thieme-connect.de Its synthesis is most commonly achieved through the cyclization of linear precursors, primarily via cyclodehydration or oxidative cyclization reactions. thieme-connect.de

The most prevalent method for synthesizing the 1,3,4-oxadiazole ring involves the intramolecular cyclodehydration of 1,2-diacylhydrazine intermediates. thieme-connect.deotterbein.edunih.gov This pathway provides all five ring atoms in the correct connectivity from the outset. thieme-connect.de

The proposed mechanism commences with the formation of a 1,2-diacylhydrazine. For the synthesis of the core of Hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether, this intermediate would be N'-Hexanoyl-2-phenoxybenzohydrazide. The reaction proceeds under the action of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or triflic anhydride. openmedicinalchemistryjournal.com

The mechanism is believed to proceed as follows:

Activation of Carbonyl Oxygen: A carbonyl oxygen of the diacylhydrazine is activated by the dehydrating agent. For example, with POCl₃, the oxygen attacks the phosphorus atom, making the associated carbonyl carbon more electrophilic.

Intramolecular Nucleophilic Attack: The lone pair of the adjacent amide nitrogen atom then attacks this activated carbonyl carbon.

Intermediate Formation: This intramolecular cyclization forms a five-membered ring intermediate.

Dehydration and Aromatization: Subsequent elimination of water (or a related species derived from the dehydrating agent) from this intermediate leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring. otterbein.edu

Computational studies and mechanistic experiments support the diacylhydrazine as a key intermediate in these one-pot syntheses. otterbein.edu

An alternative and widely used route to 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. openmedicinalchemistryjournal.comnih.gov N-acylhydrazones are typically prepared by the condensation of an acylhydrazide with an aldehyde. openmedicinalchemistryjournal.com For the target molecule, the precursor would be N'-(2-phenoxybenzylidene)hexanehydrazide.

This reaction is facilitated by a variety of oxidizing agents, including Dess–Martin periodinane (DMP), iodine, N-chlorosuccinimide (NCS), and chloramine-T. openmedicinalchemistryjournal.comnih.gov The mechanism generally involves the following steps:

Oxidation: The oxidizing agent abstracts two electrons and two protons from the N-acylhydrazone.

Cyclization: This oxidation facilitates an intramolecular cyclization where the carbonyl oxygen attacks the imine carbon.

While many oxidative cyclizations are believed to proceed through ionic pathways, the involvement of radical pathways has also been proposed, particularly in photoredox-catalyzed reactions. organic-chemistry.org For instance, photo-mediated oxidative cyclization can proceed via a single electron transfer from the excited acylhydrazone to molecular oxygen, generating a superoxide (B77818) radical anion (O₂⁻•). rsc.org This initiates a radical cascade that ultimately leads to the cyclized oxadiazole product.

Catalysts and additives are crucial for enhancing the efficiency, shortening reaction times, and improving the selectivity of 1,3,4-oxadiazole synthesis. nih.gov

In cyclodehydration reactions , strong acids like sulfuric acid or Lewis acids such as zirconium tetrachloride (ZrCl₄) can catalyze the reaction by activating the carbonyl group, thereby facilitating the intramolecular cyclization of diacylhydrazines. nih.gov

In oxidative cyclization reactions , various catalytic systems have been developed to avoid the use of stoichiometric, and often harsh, oxidizing agents.

Copper(II) triflate (Cu(OTf)₂): This catalyst enables the oxidative C-H functionalization of N-arylidenearoylhydrazides, where the amidic oxygen acts as a nucleophile in an oxidative coupling at the imine C-H bond. jchemrev.comjchemrev.com

Iron(III)/TEMPO: A cationic Fe(III)/TEMPO system can catalyze the oxidative cyclization of aroyl hydrazones using molecular oxygen as the ultimate oxidant, offering a greener alternative. organic-chemistry.org

Iodine: Molecular iodine, often in the presence of a base like potassium carbonate, is a common and effective mediator for the oxidative cyclization of acylhydrazones. organic-chemistry.orgjchemrev.com The base is thought to be essential for both the cyclization and subsequent cleavage steps in certain domino reactions. organic-chemistry.org

The choice of catalyst can significantly influence reaction conditions, allowing for milder temperatures and shorter durations.

| Reaction Type | Catalyst/Reagent | Role/Effect | Typical Conditions |

| Cyclodehydration | Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | Reflux |

| Cyclodehydration | Zirconium Tetrachloride (ZrCl₄) | Lewis Acid Catalyst | Shorter reaction times, higher yields nih.gov |

| Oxidative Cyclization | Iodine (I₂) / K₂CO₃ | Oxidizing Mediator / Base | Metal-free, practical organic-chemistry.orgjchemrev.com |

| Oxidative Cyclization | Cu(OTf)₂ | Catalyst for C-H functionalization | Aerobic, mild conditions jchemrev.comjchemrev.com |

| Oxidative Cyclization | Chloramine-T | Oxidizing Agent | Can be used with microwave irradiation nih.govjchemrev.com |

| Oxidative Cyclization | Dess–Martin Periodinane (DMP) | Mild Oxidizing Agent | Metal-free, room temperature openmedicinalchemistryjournal.com |

Several side reactions can compete with the desired 1,3,4-oxadiazole formation, leading to reduced yields and purification challenges.

Formation of Thiadiazole Isomers: When acylthiosemicarbazides are used as precursors with the intention of forming amino-oxadiazoles, competing cyclization can lead to the formation of 2-amino-1,3,4-thiadiazoles. openmedicinalchemistryjournal.com The choice of cyclizing agent (e.g., tosyl chloride vs. iodine) can influence the regioselectivity of the ring closure. luxembourg-bio.com

Incomplete Cyclization: Under insufficiently strong dehydrating conditions, the diacylhydrazine intermediate may be isolated without undergoing cyclization.

Alternative Cyclization Modes: In certain precursors, cyclization can occur through different atoms, leading to isomeric products. For example, the Huisgen 1,3,4-oxadiazole synthesis involves the rearrangement of N-acylated tetrazoles, which proceeds through ring-opening and subsequent cyclization to form the oxadiazole. nih.govacs.org If the intermediates are not properly directed, other pathways could potentially compete.

Mechanistic Aspects of Phenyl Ether Bond Formation

The formation of the phenyl ether linkage in Hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This mechanism is distinct from Sₙ1 and Sₙ2 reactions and requires specific features on the aromatic ring. chemistrysteps.com

The SₙAr mechanism generally proceeds via a two-step addition-elimination pathway. researchgate.netnptel.ac.in For this reaction to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group. chemistrysteps.comnptel.ac.in

In a plausible synthesis of the target compound, a precursor like 2-(5-hexyl-1,3,4-oxadiazol-2-yl)phenol would act as the nucleophile (as its phenoxide), attacking an activated aryl halide. Alternatively, a precursor like 2-chloro-1-(5-hexyl-1,3,4-oxadiazol-2-yl)benzene could be attacked by a hexoxide nucleophile, although the former is more common for ether synthesis.

Let's consider the attack of a phenoxide on an activated aryl halide:

Nucleophilic Attack: The nucleophile (e.g., an alkoxide or phenoxide) attacks the carbon atom bearing the leaving group (e.g., a halide). libretexts.org This attack is perpendicular to the plane of the aromatic ring. chemistrysteps.com

Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comresearchgate.netlibretexts.org The negative charge is delocalized onto the electron-withdrawing groups at the ortho and para positions, which is crucial for stabilizing this high-energy intermediate. nptel.ac.in

Elimination of the Leaving Group: In the second, typically faster step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final phenyl ether product. chemistrysteps.com

The dynamics of the leaving group are critical. In contrast to Sₙ1 and Sₙ2 reactions, the bond to the leaving group is broken in the second step of the mechanism. For SₙAr reactions, the reactivity order for halide leaving groups is often F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. chemistrysteps.com

Influence of Electronic and Steric Effects of Substituents on Reaction Kinetics and Thermodynamics

The electronic and steric characteristics of substituents play a pivotal role in dictating the course and efficiency of the synthesis and transformation of 1,3,4-oxadiazole derivatives, including compounds structurally related to Hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether. These effects significantly influence the reaction kinetics, such as reaction rates, and the thermodynamics, including the equilibrium position of the reaction.

One of the primary synthetic routes to the 1,3,4-oxadiazole core is the cyclodehydration of 1,2-diacylhydrazine precursors. Mechanistic studies, supported by computational chemistry, have provided insight into how substituents on aromatic rings attached to the diacylhydrazine skeleton affect this transformation. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can either accelerate or retard the reaction by altering the electron density at the reaction centers.

Computational studies using methods like Molecular Mechanics 2 (MM2) and semi-empirical approaches (PM3) have been employed to calculate the Gibbs free energies (ΔG) and equilibrium constants (K) for the cyclodehydration reaction of various substituted 1,2-diacylhydrazines. otterbein.edu These calculations help to quantify the thermodynamic feasibility of the reaction.

Thermodynamic Considerations:

Research has shown that the thermodynamic landscape of the cyclodehydration reaction is sensitive to substituent effects. By calculating the difference in Gibbs free energy between the reactants and products, the spontaneity and position of equilibrium for the formation of the 1,3,4-oxadiazole ring can be predicted.

For instance, computational analysis of the cyclodehydration of 1,2-dibenzoylhydrazine derivatives with different para-substituents on the phenyl rings reveals distinct thermodynamic profiles. otterbein.edu Electron-donating groups tend to stabilize the starting diacylhydrazine to a certain extent, while electron-withdrawing groups can influence the stability of the resulting oxadiazole.

Below are interactive tables presenting computational thermodynamic data for the cyclodehydration reaction forming a 2,5-diphenyl-1,3,4-oxadiazole (B188118) with various substituents at the para-position of one of the phenyl rings.

Table 1: MM2 Computational Thermodynamic Data for Substituted 1,3,4-Oxadiazole Synthesis otterbein.edu

Table 2: PM3 Computational Thermodynamic Data for Substituted 1,3,4-Oxadiazole Synthesis otterbein.edu

The data from these computational models indicate that the reaction is generally thermodynamically favorable (negative ΔG in the PM3 model), with the equilibrium constant varying based on the electronic nature of the substituent.

Kinetic Considerations:

The kinetics of 1,3,4-oxadiazole formation are also profoundly affected by substituents. The rate-determining step of the reaction mechanism can be influenced by how substituents stabilize or destabilize reaction intermediates or transition states.

For reactions proceeding through a pathway sensitive to charge buildup, a Hammett plot analysis can be illustrative. Such an analysis correlates the reaction rates for a series of substituted reactants with the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent. A positive slope in a Hammett plot suggests that electron-withdrawing groups accelerate the reaction by stabilizing a negative charge in the transition state, whereas a negative slope indicates that electron-donating groups enhance the rate by stabilizing a positive charge. otterbein.edu

In the context of cyclodehydration, if the rate-determining step involves the formation of a negative charge at the reaction center, it is expected that electron-withdrawing groups will increase the reaction rate. otterbein.edu Conversely, electron-donating groups would decrease the rate. otterbein.edu This trend has been observed in studies where the yields of 1,3,4-oxadiazoles were analyzed in relation to the electronic properties of the substituents on the starting materials. otterbein.edu For example, in one study, a gradient in product yields was noted, ranging from weakly deactivating (e.g., -Cl, -Br) to strongly deactivating (-NO2) groups, providing insight into the electronic demands of the mechanism. otterbein.edu

Steric Effects:

Beyond electronic effects, steric hindrance can also impact the kinetics of 1,3,4-oxadiazole synthesis. Bulky substituents located near the reaction site can impede the necessary conformational changes required for the cyclization to occur. This hindrance can raise the activation energy of the reaction, thereby slowing it down. For the cyclodehydration of diacylhydrazines, large ortho-substituents on an aromatic ring could sterically clash during the formation of the five-membered ring, potentially leading to lower reaction rates and yields compared to analogous compounds with smaller substituents or substituents at the meta- or para-positions. While many synthetic methods show broad scope, extremely bulky groups may require more forcing reaction conditions or result in diminished efficiency.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Elucidation of Electronic Transitions and Conjugation Systems via UV-Visible Spectroscopy for Deeper Insights

UV-Visible spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems, such as the one present in Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether. The spectrum is characterized by absorption bands that correspond to electronic transitions between molecular orbitals. For this compound, the key chromophore is the 2-phenyloxadiazole moiety, where the π-systems of the phenyl ring and the 1,3,4-oxadiazole (B1194373) ring are in conjugation.

Research on analogous 2,5-disubstituted 1,3,4-oxadiazoles reveals that these compounds typically exhibit intense absorption bands in the UV region, which are attributed to π→π* transitions within the conjugated aromatic system. tubitak.gov.trtubitak.gov.trnih.gov The presence of the ether linkage and the phenyl ring influences the energy of these transitions. The electronic spectra of similar compounds, such as 2-aryl-5-butyl-1,3,4-oxadiazoles, show absorption maxima that are sensitive to solvent polarity, indicating changes in the electronic ground and excited states. researchgate.net

The primary absorption bands for Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether are expected in the range of 280-320 nm. mdpi.com This absorption corresponds to the π→π* transition of the conjugated system involving the benzene (B151609) ring and the oxadiazole heterocycle. The exact position of the maximum absorption (λmax) can be influenced by the solvent environment. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings by calculating the energies of frontier molecular orbitals (HOMO and LUMO) and predicting the electronic transition energies. esisresearch.org

Table 1: Expected UV-Visible Spectral Data for Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π→π* | 280 - 320 | 2-Phenyl-1,3,4-oxadiazole system |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Detailed Functional Group and Conformational Analysis

For Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether, the spectra would be complex, showing characteristic vibrations for the hexyl chain, the phenyl ether group, and the 1,3,4-oxadiazole ring. biointerfaceresearch.com

1,3,4-Oxadiazole Ring: This heterocyclic core gives rise to several characteristic vibrations. The C=N stretching vibration is typically observed in the region of 1610-1650 cm⁻¹. The C-O-C (endo-cyclic ether) stretching modes of the oxadiazole ring are expected to appear around 1230 cm⁻¹ and 1020-1070 cm⁻¹. oaji.net

Phenyl Ether Group: The aryl-alkyl ether linkage (Ar-O-CH₂) produces strong, characteristic asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is typically found in the 1240-1280 cm⁻¹ region, while the symmetric stretch appears near 1030-1050 cm⁻¹. esisresearch.org Aromatic C=C stretching vibrations from the benzene ring are expected in the 1450-1600 cm⁻¹ range.

Hexyl Group: The aliphatic hexyl chain is identified by its C-H stretching vibrations. The asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups appear in the 2850-2960 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations are found between 1375 cm⁻¹ and 1470 cm⁻¹. walshmedicalmedia.com

Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies. nih.gov These calculated spectra, when scaled appropriately, show good agreement with experimental data and aid in the precise assignment of each vibrational mode based on the Potential Energy Distribution (PED). biointerfaceresearch.comwalshmedicalmedia.com

Table 2: Key Vibrational Frequencies for Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch (asymmetric & symmetric) | Aliphatic (Hexyl) |

| 1610-1650 | C=N stretch | 1,3,4-Oxadiazole |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1450-1470 | C-H bend (scissoring) | Aliphatic (CH₂) |

| 1240-1280 | C-O-C stretch (asymmetric) | Aryl-Alkyl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments provides unambiguous evidence of atomic connectivity and through-space interactions. kvdcnrt.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the hexyl chain. The aromatic protons on the phenyl ring would appear as a complex multiplet system in the downfield region (δ 7.0–8.2 ppm). who.int The protons of the hexyl group would resonate in the upfield region (δ 0.8–4.2 ppm). Specifically, the terminal methyl (CH₃) group would be a triplet around δ 0.9 ppm, the methylene (B1212753) (CH₂) groups of the chain would appear as multiplets between δ 1.3 and 1.8 ppm, and the methylene group attached to the ether oxygen (-O-CH₂) would be the most deshielded, appearing as a triplet around δ 4.1 ppm. chemicalbook.com

¹³C NMR: The carbon spectrum would show signals for each unique carbon atom. The carbons of the 1,3,4-oxadiazole ring are highly deshielded, with the C=N carbons appearing in the range of δ 160-168 ppm. mdpi.com The aromatic carbons would resonate between δ 110 and 160 ppm, with the carbon attached to the ether oxygen being the most downfield in this group. The aliphatic carbons of the hexyl chain would appear in the upfield region (δ 14–70 ppm), with the -O-CH₂ carbon at approximately δ 68-70 ppm and the terminal methyl carbon around δ 14 ppm.

2D NMR: Advanced 2D NMR techniques are essential for definitive assignments.

COSY (Correlation Spectroscopy): Would establish the ¹H-¹H spin-spin coupling network within the hexyl chain, confirming the connectivity of the methylene groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, for instance, showing a correlation from the -O-CH₂ protons of the hexyl group to the ipso-carbon of the phenyl ring, and from the aromatic protons to the carbons of the oxadiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on spatial proximity. A NOESY experiment could show through-space correlations between the protons of the -O-CH₂ group and the ortho-protons of the phenyl ring, helping to define the molecule's preferred conformation around the ether linkage. researchgate.netcore.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Oxadiazole C=N | - | ~163, ~165 |

| Phenyl C-H | 7.0 - 8.2 (m) | 115 - 135 |

| Phenyl C-O | - | ~158 |

| Phenyl C-(Oxadiazole) | - | ~120 |

| -O-C H₂- | 4.1 (t) | ~69 |

| -O-CH₂-C H₂- | 1.8 (p) | ~31 |

| -(CH₂)₃- | 1.3 - 1.5 (m) | ~22, ~25, ~29 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies for Molecular Formula Confirmation and Structural Specificity

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula with high confidence. wvu.edu For Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether (C₁₆H₂₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion, which provides valuable structural information. nih.gov The fragmentation pattern is like a fingerprint for the molecule and helps confirm the connectivity of its constituent parts. nih.gov For Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether, several key fragmentation pathways can be predicted:

Cleavage of the Hexyl Chain: A common fragmentation pathway for alkyl chains is the sequential loss of alkene fragments (e.g., loss of CnH2n) through McLafferty rearrangement or other radical-induced cleavages. The most significant initial fragmentation would likely be the cleavage of the C-O bond of the ether, leading to the loss of the hexyl group as hexene (C₆H₁₂) or a hexyl radical (C₆H₁₃•), resulting in a prominent peak corresponding to the 2-(1,3,4-oxadiazol-2-yl)phenol (B353445) fragment.

Ether Bond Cleavage: Alpha-cleavage at the ether linkage is highly characteristic. This would lead to the formation of an ion at m/z 161, corresponding to the [2-(1,3,4-oxadiazol-2-yl)phenoxy]⁺ fragment, and a hexyl cation or radical.

Oxadiazole Ring Fragmentation: The heterocyclic ring itself can undergo cleavage. Characteristic fragments for 1,3,4-oxadiazoles often involve the loss of small stable molecules like N₂, CO, or HCN, or cleavage to form benzoyl-type cations. researchgate.net For instance, fragmentation could lead to a phenoxy-cyanide type ion or a phenyl cation (m/z 77).

Table 4: Plausible Mass Spectrometry Fragments for Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether

| m/z (Proposed) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 277.1603 | [C₁₆H₂₁N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 191.0820 | [C₁₀H₁₁N₂O₂]⁺ | Loss of pentene (C₅H₁₀) from the hexyl chain |

| 177.0664 | [C₉H₉N₂O₂]⁺ | Loss of hexene (C₆H₁₂) |

| 161.0453 | [C₈H₅N₂O₂]⁺ | Cleavage of the O-hexyl bond |

| 121.0295 | [C₇H₅O₂]⁻ | Deprotonated benzoate-type ion (in negative mode) nih.gov |

| 93.0340 | [C₆H₅O]⁺ | Phenoxy cation |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency, Selectivity, and Sustainability

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and aryl ethers is a well-established field, yet there is a continuous drive for methodologies that offer improved efficiency, selectivity, and sustainability. Future research on Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether would likely focus on moving beyond traditional multi-step procedures towards more streamlined and environmentally benign processes.

Key areas for development include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency. For instance, a one-pot synthesis could involve the condensation of a monoaryl hydrazide with an acid chloride in a solvent like HMPA under microwave heating, which can accelerate the reaction and improve yields. jchemrev.com Another approach could be a four-component reaction involving (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde at room temperature. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has become a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. Applying microwave conditions to the cyclodehydration of 1,2-diacylhydrazines, potentially using reagents like the Burgess reagent, could offer a rapid and efficient route to the oxadiazole core. jchemrev.com

Green Chemistry Approaches: Sustainability is a major driver in modern chemical synthesis. Future methodologies would aim to replace hazardous reagents and solvents. For the ether linkage, traditional methods like the Williamson ether synthesis often use strong bases and alkyl halides. acs.orgbritannica.com Research into greener alternatives, such as using nanocrystalline zeolite Beta to catalyze the reaction between phenol (B47542) derivatives and alkyl esters, presents a recyclable and more economical route. acs.org Similarly, developing solvent-free reaction conditions, or using water or ethanol (B145695) as solvents, for the formation of the oxadiazole ring are promising avenues. openmedicinalchemistryjournal.com

Catalytic Routes: The development of novel catalysts can enhance selectivity and reduce waste. For the etherification step, solid acid catalysts can favor O-alkylation over the competing C-alkylation of phenols. acs.org For the oxadiazole formation, employing catalysts like p-toluenesulfonic acid in dioxane at reflux has been shown to be effective, offering high yields and short reaction times. tandfonline.com

| Synthetic Approach | Key Features | Potential Advantage for Target Compound |

| One-Pot Synthesis | Multiple steps in a single vessel | Reduced work-up, time, and solvent usage |

| Microwave-Assisted | Use of microwave irradiation | Accelerated reaction rates, improved yields |

| Green Catalysis | Recyclable catalysts (e.g., zeolites) | Increased sustainability, reduced waste |

| Solvent-Free Reactions | Reactions conducted without a solvent | Minimized environmental impact and cost |

Integration of Advanced Computational Approaches for Predictive Molecular Design and Reaction Pathway Optimization

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the optimization of synthetic routes before embarking on lab-intensive experiments. For Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether, computational approaches can accelerate the discovery of derivatives with enhanced properties.

Future research would likely involve:

Predictive Molecular Design: Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can identify correlations between the chemical structure of oxadiazole derivatives and their biological activity. nih.gov By developing QSAR models, researchers can predict the activity of novel, unsynthesized derivatives of the target compound, guiding the design of more potent molecules. nih.gov

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov For potential therapeutic applications, docking studies could be used to screen derivatives of Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether against biological targets like the epidermal growth factor receptor (EGFR), which is crucial in cell cycle regulation and a target for anticancer drugs. rsc.orgrsc.org

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, stability, and reactivity of molecules. This can help in predicting the HOMO-LUMO gap, which is crucial for understanding charge transport properties in potential organic electronic materials. tandfonline.commdpi.com

Reaction Pathway Optimization: Machine learning and AI-driven models are increasingly being used to predict the outcomes of organic reactions, including suitable catalysts, solvents, and temperatures. acs.orgdigitellinc.com By training neural networks on large databases of chemical reactions, these tools can propose efficient synthetic procedures for novel compounds like the target molecule, saving significant time and resources in the laboratory. acs.orgmdpi.com These models can be particularly useful when detailed synthetic documentation for a new compound is absent. mdpi.com

| Computational Tool | Application | Goal for Target Compound |

| QSAR | Correlate structure with biological activity | Design derivatives with enhanced therapeutic potential |

| Molecular Docking | Predict binding to biological targets | Identify potential applications as an enzyme inhibitor |

| DFT Calculations | Determine electronic properties | Predict stability, reactivity, and optoelectronic properties |

| Machine Learning | Predict optimal reaction conditions | Streamline synthesis and improve efficiency |

Deeper Mechanistic Insights into Complex Multi-Step Transformations Involving Oxadiazole and Ether Linkages

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols, controlling product formation, and minimizing side reactions. For a molecule like Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether, which contains two distinct and crucial linkages, mechanistic studies are vital.

Future research avenues include:

Oxadiazole Ring Formation: The synthesis of the 1,3,4-oxadiazole (B1194373) ring typically proceeds through the cyclodehydration of diacylhydrazine intermediates or the oxidative cyclization of N-acylhydrazones. nih.govotterbein.edu Detailed mechanistic studies, potentially using isotopic labeling and computational modeling, could elucidate the precise transition states and intermediates involved. For example, understanding the role of electron-donating or electron-withdrawing groups on the phenyl ring can provide insights into the reaction rate and mechanism. otterbein.edu One proposed mechanism involves the attack of a hydrazone nitrogen on an iodine of a reagent like iodobenzene (B50100) diacetate, followed by elimination and cyclization. researchgate.net

Ether Linkage Formation: The Williamson ether synthesis, a classic method for forming ethers, proceeds via an S(_N)2 mechanism where an alkoxide ion attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.com The reaction is most effective with primary alkyl halides to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com Mechanistic investigations could explore alternative pathways, such as photocatalytic methods. Recent studies have shown that aryl alkyl ethers can be functionalized through a process involving single-electron oxidation of the arene to its radical cation, followed by deprotonation to yield an α-aryloxyalkyl radical. nih.govresearchgate.net Understanding such pathways could open new routes for derivatization.

| Transformation | Common Mechanism | Areas for Deeper Insight |

| 1,3,4-Oxadiazole Formation | Cyclodehydration of diacylhydrazines | Elucidation of transition states, substituent effects |

| Phenyl Ether Formation | S(_N)2 (Williamson Synthesis) | Exploration of radical-based or photocatalytic pathways |

| Multi-Step Synthesis | Sequential formation of linkages | Understanding interplay between reaction steps |

Exploration of Structure-Property Relationships for Tunable Molecular Functionality in Diverse Research Fields

The 1,3,4-oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. openmedicinalchemistryjournal.commdpi.com Similarly, the aryl ether motif is common in pharmaceuticals and materials. nih.gov By systematically modifying the structure of Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether, its properties can be tuned for various applications.

Key areas for exploration include:

Medicinal Chemistry: The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and esters, and its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties. openmedicinalchemistryjournal.commdpi.com Structure-activity relationship (SAR) studies would involve synthesizing analogs by varying the length and branching of the hexyl chain, introducing substituents on the phenyl ring, and modifying the other side of the oxadiazole ring to probe interactions with biological targets. nih.gov

Materials Science: Oxadiazole derivatives are of interest for their potential use in organic light-emitting diodes (OLEDs) due to their electron-transporting properties. tandfonline.comnanobioletters.com The thermal and photophysical properties can be tuned by altering the molecular geometry. nanobioletters.com Research could focus on how modifications to the hexyl chain and phenyl ring of the target compound affect properties like liquid crystallinity, thermal stability, and charge transport, potentially leading to new materials for electronic devices. nanobioletters.com

Agrochemicals: Compounds containing the 1,3,4-oxadiazole ring have also been investigated as plant protection agents with herbicidal, insecticidal, and fungicidal activity. mdpi.com Exploring the structure-property relationships in this context could lead to the development of new agrochemicals.

| Structural Modification | Potential Impact on Properties | Target Research Field |

| Varying the alkyl chain (hexyl group) | Altered lipophilicity, solubility, and steric hindrance | Medicinal Chemistry, Materials Science |

| Adding substituents to the phenyl ring | Modified electronic properties and biological interactions | Medicinal Chemistry, Materials Science |

| Replacing the terminal phenyl group | Tuned charge transport and photophysical properties | Materials Science |

Q & A

Q. Basic

- NMR : ¹H NMR identifies protons on the hexyl chain (δ 0.8–1.5 ppm) and aromatic oxadiazole protons (δ 7.5–8.5 ppm).

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O-C) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass (e.g., [M+H]⁺), while fragmentation patterns (e.g., loss of hexyl group) validate structure .

What strategies resolve contradictions between computational and experimental data?

Advanced

Discrepancies in properties like solubility or reactivity can arise from approximations in DFT functionals. Use multi-method validation:

- Compare B3LYP with M06-2X or ωB97XD functionals for electronic properties.

- Validate docking results with experimental IC₅₀ assays.

- Adjust QSAR descriptors using experimental logP or pKa values. For instance, recalibrating solvation models improves agreement with observed solubility in polar solvents .

What is its potential role in combination therapies for cancer research?

Advanced

Oxadiazole derivatives like zibotentan (ZD-4054) target endothelin receptors in prostate cancer. Hexyl 2-(oxadiazolyl)phenyl ether could be combined with LHRH analogues (e.g., leuprolide) to suppress androgen signaling or with bisphosphonates to mitigate bone metastasis. Experimental designs should assess synergy via Chou-Talalay combination indices and in vivo xenograft models .

How do solubility properties compare to shorter-chain phenyl ethers?

Basic

The hexyl chain enhances hydrophobicity compared to methyl or ethyl analogues, increasing solubility in non-polar solvents (e.g., hexane, chloroform). However, the oxadiazole ring introduces polar interactions, enabling partial solubility in ethanol or DMSO. This balance makes it suitable for formulations requiring slow release or membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.